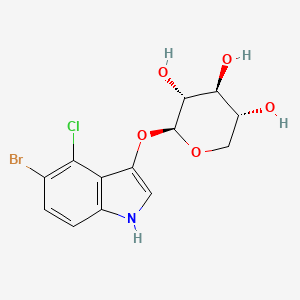
2-(tert-Butylthio)ethylammonium chloride
Descripción general
Descripción
2-(tert-Butylthio)ethylammonium chloride is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and chemical groups, such as tert-butyl groups and ammonium salts, which can provide insight into the properties and synthesis of similar compounds. For instance, tert-butyl groups are known to have steric effects on chemical reactions, as discussed in the context of S(N)2 reactions . Ammonium salts, including those with tert-butyl groups, have been synthesized and characterized, indicating the potential for creating a wide variety of related compounds .
Synthesis Analysis
The synthesis of compounds containing tert-butyl groups can involve various strategies. One method includes the use of thionyl chloride mediated chlorination with tetrabutylammonium chloride as an additive to suppress side product formation . Another approach for introducing tert-butyl groups involves the addition of methylmagnesium chloride to a dimethyliminium salt . The conversion of tert-butyl esters to acid chlorides using thionyl chloride has also been reported, which could be a relevant step in synthesizing related compounds .
Molecular Structure Analysis
The molecular structure of compounds with tert-butyl groups can be influenced by the steric hindrance these groups provide. For example, the steric effect of the tert-butyl group raises the activation energy in S(N)2 reactions . Additionally, the introduction of tert-butyl groups can affect the melting points of macrocyclic ionic liquids, as seen in the case of tetrasubstituted p-tert-butylthiacalix arenes .
Chemical Reactions Analysis
Chemical reactions involving tert-butyl groups can be influenced by the steric bulk of these groups. For instance, tert-butyl esters react with SOCl2 to provide acid chlorides, a reaction that is unreactive with smaller ester groups . The presence of tert-butyl groups can also affect the potency of chloride channel blockers, as seen in the structure-activity studies of certain dithianes .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with tert-butyl groups can vary widely. The presence of tert-butyl groups can lead to high melting points due to the formation of a supramolecular two-dimensional network via hydrogen bonding, as observed in the case of N,N'-bis[2-(tert-butyldimethylsiloxy)ethyl]ethylenediammonium dichloride . The introduction of tert-butyl groups can also lower the melting points of certain macrocyclic ionic liquids . Additionally, the steric effects of tert-butyl groups can influence the activation energies of chemical reactions .
Aplicaciones Científicas De Investigación
1. Chemical Synthesis and Reactions
2-(tert-Butylthio)ethylammonium chloride is involved in various chemical syntheses and reactions. For instance, the conversion of tert-butyl esters to acid chlorides using thionyl chloride is a notable reaction involving tert-butyl groups (Greenberg & Sammakia, 2017). Additionally, its steric effects on SN2 reactions in the gas phase and in solution have been extensively studied, demonstrating the impact of the tert-butyl group on activation energy (Vayner et al., 2004).
2. Polymer Science
In the field of polymer science, 2-(tert-Butylthio)ethylammonium chloride contributes to the development of specific polymers. An example includes the synthesis of easily decomposable ionic monomers for polymerization and thermal sensitivity studies (Gonsior et al., 2010).
3. Catalysis
The compound plays a role in catalysis, particularly in palladium-catalyzed reactions. Studies have shown its effectiveness in combination with palladium salts for cross-coupling of aryl halides in aqueous solvents (DeVasher et al., 2005). This highlights its potential in facilitating complex chemical reactions.
4. Organic Compound Synthesis
It is also utilized in the synthesis of various organic compounds. This includes the amidation of esters assisted by specific catalysts, where tert-butyl esters are converted to carboxamides (Bundesmann et al., 2010).
5. Experimental and Theoretical Chemistry Studies
2-(tert-Butylthio)ethylammonium chloride is subject to experimental and theoretical studies to understand its behavior in different chemical processes. This includes studies on the formation and degradation of chloro organic compounds and their reaction paths (Cysewski et al., 2006).
Safety and Hazards
The safety data sheet for a related compound, tert-Butylbenzene, indicates that it is a flammable liquid and can cause skin irritation . It is recommended to keep away from heat, sparks, open flames, and hot surfaces, and to use protective gloves, eye protection, and face protection when handling the compound .
Propiedades
IUPAC Name |
2-tert-butylsulfanylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NS.ClH/c1-6(2,3)8-5-4-7;/h4-5,7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAKJFWAOKKUJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80208865 | |
| Record name | 2-(tert-Butylthio)ethylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80208865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butylthio)ethylammonium chloride | |
CAS RN |
60116-77-0 | |
| Record name | Ethanamine, 2-[(1,1-dimethylethyl)thio]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60116-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(tert-Butylthio)ethylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060116770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(tert-Butylthio)ethylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80208865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(tert-butylthio)ethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.405 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Benzo[b]thiophene-3-carbonyl chloride](/img/structure/B1272748.png)




![1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole](/img/structure/B1272758.png)